molecular formula C19H18F3N3O3 B15105537 3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B15105537
M. Wt: 393.4 g/mol
InChI Key: SSQMEXKRPUQLAY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a benzimidazole moiety with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenylpropionic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with 2-(trifluoromethyl)-1H-benzimidazole in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the dimethoxyphenyl group but lacks the benzimidazole and trifluoromethyl substituents.

    N-(2-(Trifluoromethyl)-1H-benzimidazol-5-yl)acetamide: Similar in structure but with an acetamide group instead of the propanamide moiety.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and trifluoromethyl-benzimidazole groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H18F3N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]propanamide

InChI

InChI=1S/C19H18F3N3O3/c1-27-15-7-3-11(9-16(15)28-2)4-8-17(26)23-12-5-6-13-14(10-12)25-18(24-13)19(20,21)22/h3,5-7,9-10H,4,8H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

SSQMEXKRPUQLAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC

Origin of Product

United States

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